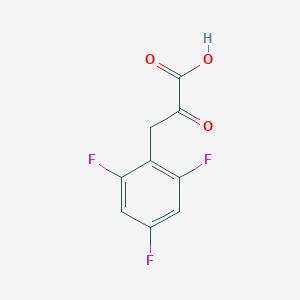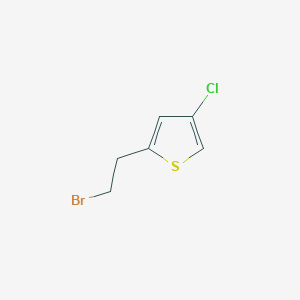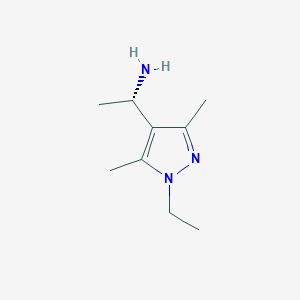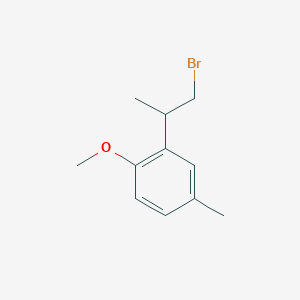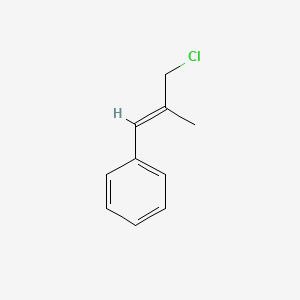
(3-Chloro-2-methylprop-1-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-(3-Chloro-2-methylprop-1-en-1-yl)benzene is an organic compound with the molecular formula C10H11Cl. It is characterized by the presence of a chloro group and a methyl group attached to a prop-1-en-1-yl chain, which is further connected to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(3-Chloro-2-methylprop-1-en-1-yl)benzene typically involves the reaction of 3-chloro-2-methylpropene with benzene in the presence of a suitable catalyst. One common method is the Friedel-Crafts alkylation, where aluminum chloride (AlCl3) is used as a catalyst. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
On an industrial scale, the production of (E)-(3-Chloro-2-methylprop-1-en-1-yl)benzene may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
(E)-(3-Chloro-2-methylprop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in the formation of (E)-2-methylprop-1-en-1-ylbenzene. Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups such as hydroxyl (OH), amino (NH2), or alkoxy (OR) groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst
Substitution: Strong nucleophiles (e.g., sodium hydroxide (NaOH), ammonia (NH3), alkoxides)
Major Products Formed
Oxidation: Alcohols, ketones
Reduction: (E)-2-methylprop-1-en-1-ylbenzene
Substitution: Hydroxylated, aminated, or alkoxylated derivatives
Aplicaciones Científicas De Investigación
(E)-(3-Chloro-2-methylprop-1-en-1-yl)benzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving halogenated organic compounds.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on biological systems and its potential as a drug candidate.
Mecanismo De Acción
The mechanism of action of (E)-(3-Chloro-2-methylprop-1-en-1-yl)benzene involves its interaction with specific molecular targets and pathways. The chloro group can participate in electrophilic aromatic substitution reactions, while the prop-1-en-1-yl chain can undergo various transformations. The compound’s reactivity is influenced by the electron-withdrawing effect of the chloro group and the electron-donating effect of the methyl group, which together modulate its chemical behavior .
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-Methylprop-1-en-1-ylbenzene: Lacks the chloro group, resulting in different reactivity and applications.
(E)-(3-Bromo-2-methylprop-1-en-1-yl)benzene:
(E)-(3-Chloro-2-methylprop-1-en-1-yl)toluene: Contains an additional methyl group on the benzene ring, affecting its chemical properties and applications.
Uniqueness
Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and industrial processes .
Propiedades
Fórmula molecular |
C10H11Cl |
|---|---|
Peso molecular |
166.65 g/mol |
Nombre IUPAC |
[(E)-3-chloro-2-methylprop-1-enyl]benzene |
InChI |
InChI=1S/C10H11Cl/c1-9(8-11)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3/b9-7+ |
Clave InChI |
QYTYCRLWGPZTFR-VQHVLOKHSA-N |
SMILES isomérico |
C/C(=C\C1=CC=CC=C1)/CCl |
SMILES canónico |
CC(=CC1=CC=CC=C1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




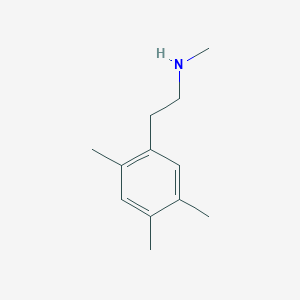
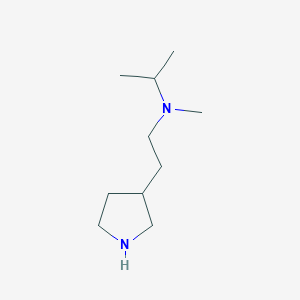
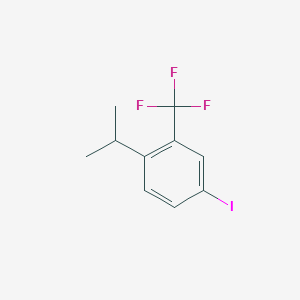

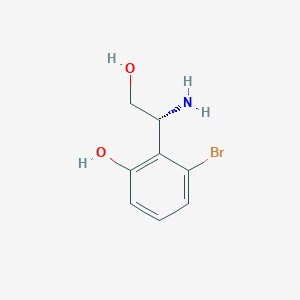

![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-1-carboxamide hydrochloride](/img/structure/B13603725.png)
